molecular formula C12H13NO3 B12674085 Quinolinium, 8-hydroxy-1-methyl-, acetate CAS No. 88892-92-6

Quinolinium, 8-hydroxy-1-methyl-, acetate

Cat. No.: B12674085
CAS No.: 88892-92-6
M. Wt: 219.24 g/mol
InChI Key: ZYYQIYPQNHPNLG-UHFFFAOYSA-N
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Description

Quinolinium, 8-hydroxy-1-methyl-, acetate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse biological activities and is used in various scientific research fields. The presence of the 8-hydroxy group and the acetate moiety enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 8-hydroxy-1-methyl-, acetate typically involves the reaction of 8-hydroxyquinoline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:

8-Hydroxyquinoline+Acetic AnhydrideQuinolinium, 8-hydroxy-1-methyl-, acetate+Acetic Acid\text{8-Hydroxyquinoline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 8-Hydroxyquinoline+Acetic Anhydride→Quinolinium, 8-hydroxy-1-methyl-, acetate+Acetic Acid

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as sulfuric acid can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 8-hydroxy-1-methyl-, acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

    Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or amines are used under mild conditions.

Major Products Formed

The major products formed from these reactions include various quinolinium salts, hydroquinoline derivatives, and substituted quinolinium compounds.

Scientific Research Applications

Quinolinium, 8-hydroxy-1-methyl-, acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its anticancer and antiviral activities.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Quinolinium, 8-hydroxy-1-methyl-, acetate involves its interaction with various molecular targets. The compound can chelate metal ions, disrupting essential biological processes in microorganisms. It also interferes with DNA synthesis and repair mechanisms, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A parent compound with similar biological activities but lacks the acetate group.

    Quinoline: A simpler structure with a wide range of applications but lower biological activity compared to its derivatives.

    Quinolinium Salts: Various salts with different counterions that exhibit unique properties and applications.

Uniqueness

Quinolinium, 8-hydroxy-1-methyl-, acetate is unique due to the presence of both the 8-hydroxy group and the acetate moiety. This combination enhances its chemical reactivity and biological properties, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

88892-92-6

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

1-methylquinolin-1-ium-8-ol;acetate

InChI

InChI=1S/C10H9NO.C2H4O2/c1-11-7-3-5-8-4-2-6-9(12)10(8)11;1-2(3)4/h2-7H,1H3;1H3,(H,3,4)

InChI Key

ZYYQIYPQNHPNLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[O-].C[N+]1=CC=CC2=C1C(=CC=C2)O

Origin of Product

United States

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